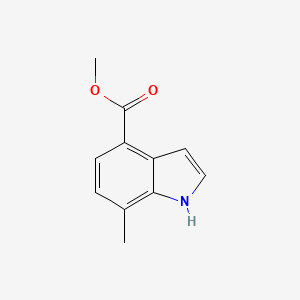

methyl 7-methyl-1H-indole-4-carboxylate

描述

Methyl 7-methyl-1H-indole-4-carboxylate is an indole derivative featuring a methyl ester group at position 4 and a methyl substituent at position 7 of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The substitution pattern on the indole scaffold significantly influences electronic distribution, solubility, and intermolecular interactions, thereby affecting reactivity and biological function.

- Halogenation and esterification: For example, methyl 7-chloroindole-4-carboxylate is synthesized via bromination and subsequent esterification of indole precursors .

- Oxidation: β-carboline derivatives, such as methyl 1-methyl-β-carboline-3-carboxylate, are synthesized via oxidation of tetrahydro-β-carbolines using potassium permanganate .

属性

IUPAC Name |

methyl 7-methyl-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-4-9(11(13)14-2)8-5-6-12-10(7)8/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJRNSNZWAQOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(=O)OC)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Chemical Synthesis

Building Block for Indole Derivatives:

Methyl 7-methyl-1H-indole-4-carboxylate serves as a crucial intermediate in the synthesis of more complex indole derivatives. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Reactions and Transformations:

The compound can undergo several reactions, including:

- Nucleophilic substitutions

- Electrophilic aromatic substitutions

- Condensation reactions

These reactions facilitate the development of new compounds with potential biological activities.

Biological Research

Antiviral Properties:

Research indicates that indole derivatives, including this compound, exhibit antiviral activities. These compounds may inhibit viral replication through various mechanisms, making them potential candidates for antiviral drug development.

Anticancer Activity:

Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. The molecular mechanisms involve interactions with specific receptors and pathways related to cancer progression.

Anti-inflammatory Effects:

this compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, thereby reducing inflammation in various tissues.

Antimicrobial Activity:

The compound demonstrates effectiveness against a range of pathogens, suggesting its potential use in treating infections. Its mechanism may involve disrupting microbial cell function or inhibiting essential metabolic processes in pathogens.

Medicinal Chemistry

Therapeutic Applications:

Ongoing research explores the potential of this compound as a therapeutic agent for various diseases. Its unique structure allows for modifications that can enhance its efficacy and reduce toxicity.

Drug Development:

This compound is being studied as a precursor for synthesizing novel drugs targeting specific diseases. Its ability to interact with multiple biological targets makes it a versatile candidate in drug design.

Industrial Applications

Material Science:

In addition to its applications in pharmaceuticals, this compound is utilized in developing new materials and chemical processes. Its unique properties can contribute to advancements in polymer science and other industrial applications.

Case Studies and Research Findings

作用机制

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but often include modulation of signaling pathways and enzyme activities.

相似化合物的比较

Structural and Functional Group Variations

The table below compares methyl 7-methyl-1H-indole-4-carboxylate with key analogs, emphasizing substituent positions, molecular weights, and functional groups:

生物活性

Methyl 7-methyl-1H-indole-4-carboxylate is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their ability to interact with various biological targets. These interactions often lead to significant pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. The indole structure allows for unique binding properties that enhance the compound's biological efficacy.

Target Interaction

this compound exhibits high affinity for multiple receptors and enzymes. This binding capability influences various cellular processes, including:

- Cell Signaling Pathways : The compound can modulate signaling pathways that regulate cell growth and apoptosis.

- Gene Expression : It affects the expression of genes involved in inflammation and immune responses.

- Enzyme Activity : The compound may act as an inhibitor or activator of specific enzymes, contributing to its biological effects.

The biochemical activity of this compound is largely attributed to its indole core structure. This structure facilitates interactions with proteins and other biomolecules, leading to various cellular effects:

- Antimicrobial Activity : Studies indicate that indole derivatives possess significant antimicrobial properties against a range of pathogens.

- Anticancer Properties : Research has demonstrated cytotoxic effects against several human cancer cell lines, suggesting potential use in cancer therapy .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated a significant reduction in cell viability, supporting its potential as an anticancer agent .

- Antimicrobial Properties : In another study, the compound was tested against various bacterial strains. It exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anti-inflammatory Effects : Research focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro. Results showed a marked decrease in cytokine production, indicating its potential utility in treating inflammatory diseases.

准备方法

General Strategy

The synthesis of methyl 7-methyl-1H-indole-4-carboxylate typically involves two key transformations:

- Formation of the indole ring system with appropriate substitution at the 7-position.

- Introduction of the carboxylate group at the 4-position , usually as a methyl ester.

These transformations can be achieved via classical indole synthesis methods or via functional group interconversions on preformed indole derivatives.

Common Preparation Approaches

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Substituted Indole Formation | Synthesis of 7-methylindole core | Fischer indole synthesis or Pd-catalyzed coupling | Starting from substituted anilines or phenylhydrazines |

| 2. Carboxylation at 4-Position | Introduction of carboxyl group at position 4 | Directed lithiation followed by CO2 quenching or electrophilic substitution | Requires regioselective lithiation or halogenation |

| 3. Esterification | Conversion of carboxylic acid to methyl ester | Methanol with acid catalyst (e.g., H2SO4, HCl) or methylation reagents like diazomethane | Standard Fischer esterification or methylation |

Representative Synthetic Route

A practical route involves:

- Starting Material: 7-methylindole or a suitable precursor.

- Selective Lithiation: Using a strong base such as n-butyllithium at low temperature to lithiate the 4-position of the indole ring.

- Carboxylation: Bubbling CO2 gas into the reaction mixture to form the 4-carboxylate lithium salt.

- Acid Workup: Protonation to yield 7-methyl-1H-indole-4-carboxylic acid.

- Esterification: Treatment with methanol and catalytic acid to give this compound.

This approach allows for regioselective functionalization due to the directing effects of the indole nitrogen and methyl substituent.

Reaction Types and Conditions

Lithiation and Carboxylation

- Reagents: n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA).

- Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.

- Temperature: Typically -78°C to 0°C to control regioselectivity.

- Mechanism: Directed ortho-lithiation at the 4-position, followed by electrophilic quenching with CO2.

Esterification

- Reagents: Methanol with catalytic sulfuric acid or hydrochloric acid.

- Conditions: Reflux for several hours.

- Alternative: Use of diazomethane for methylation under milder conditions.

Alternative Approaches

- Pd-Catalyzed Coupling: Suzuki-Miyaura or Buchwald-Hartwig reactions can be used to introduce substituents at the 7-position or to construct the indole ring with the carboxylate group already present.

- Halogenation and Substitution: Halogenation at the 7-position followed by methylation or cross-coupling to introduce the methyl group.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting material | 7-methylindole or substituted aniline | Commercially available or synthesized |

| Lithiation agent | n-Butyllithium (1.1 equiv) | Requires inert atmosphere |

| Solvent | Anhydrous THF or diethyl ether | Dry and oxygen-free |

| Lithiation temperature | -78°C to 0°C | Low temperature favors regioselectivity |

| Carboxylation agent | Carbon dioxide (CO2) | Bubbling gas into reaction mixture |

| Acid workup | Dilute HCl or NH4Cl solution | Protonates carboxylate intermediate |

| Esterification catalyst | Concentrated H2SO4 or HCl | Catalyzes Fischer esterification |

| Esterification temperature | Reflux (65-70°C) | Typically 2-6 hours |

| Purification method | Recrystallization or column chromatography | Silica gel, ethyl acetate/hexane mixtures |

| Yield | 60-80% overall | Dependent on reaction scale and conditions |

Research Findings and Optimization

- Regioselectivity: Directed lithiation is critical for selective functionalization at the 4-position in the presence of a 7-methyl substituent. Temperature control and choice of base strongly influence the outcome.

- Scale-Up: The method is amenable to multigram scale synthesis with careful control of moisture and temperature.

- Purity: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity typically above 95%.

- Alternative Catalysts: Recent studies suggest that palladium-catalyzed cross-coupling methods can be used to install the methyl group at the 7-position after carboxylation, offering flexibility in synthetic planning.

常见问题

Q. What are the optimized synthetic routes for methyl 7-methyl-1H-indole-4-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be derived from analogous indole carboxylate syntheses. Key steps include:

- Bromination/Methylation: Introduce substituents at specific positions using controlled bromination (e.g., at the 4-position) followed by methylation (e.g., at the 7-position) .

- Esterification: Carboxylate ester formation via reaction with methanol under acidic or catalytic conditions.

Critical Factors:

- Catalysts: Use Lewis acids (e.g., AlCl₃) for regioselective bromination.

- Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

- Temperature: Methylation typically requires 60–80°C to avoid side reactions .

Q. Table 1: Representative Reaction Conditions for Analogous Indole Derivatives

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS, DMF, 0°C, 2 hr | 78 | 95 | |

| Methylation | CH₃I, K₂CO₃, DMF, 70°C, 6 hr | 85 | 98 | |

| Esterification | SOC₂/MeOH, reflux, 4 hr | 90 | 99 |

Q. How can researchers characterize the structure of this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify indole protons (δ 7.1–7.5 ppm), methyl groups (δ 2.4–3.1 ppm), and ester carbonyl (δ 3.8–4.1 ppm). Compare with methyl 6-fluoro-1H-indole-4-carboxylate (δ 7.3–7.6 ppm for aromatic protons) .

- ¹³C NMR: Confirm ester carbonyl (δ 165–170 ppm) and quaternary carbons.

- X-ray Crystallography: Resolve crystal structure to validate regiochemistry, as demonstrated for methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate (bond lengths: C–C ≈ 1.39 Å; R factor = 0.044) .

Advanced Research Questions

Q. What contradictory data exist regarding the biological activity of this compound derivatives, and how can these discrepancies be resolved?

Methodological Answer:

- Reported Contradictions:

- Some studies report antimicrobial activity, while others show no efficacy. This may arise from variations in bacterial strains or assay conditions (e.g., nutrient media, incubation time) .

- Discrepancies in enzyme inhibition (e.g., cytochrome P450) could stem from differences in substrate binding pockets or assay pH .

- Resolution Strategies:

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer applications?

Methodological Answer:

- Key Modifications:

- Substituent Position: Methyl at 7-position enhances lipophilicity, improving membrane permeability. Compare with tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate, where the tert-butyl group increases metabolic stability .

- Electron-Deficient Groups: Fluorine at the 6-position (as in methyl 6-fluoro-1H-indole-4-carboxylate) enhances binding to DNA topoisomerase .

- Assay Design:

- Use cell viability assays (MTT) with IC₅₀ calculations.

- Validate targets via molecular docking (e.g., binding affinity to EGFR kinase).

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed?

Methodological Answer:

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects: The 7-methyl group hinders electrophilic substitution at the 3-position, directing reactions to the 5-position.

- Electronic Effects: Electron-donating methyl groups activate the indole ring for Pd-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids). Optimize using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。